5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione is an organic compound with a pyrimidine ring structure This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxymethyl group at the 6th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione typically involves the chlorination of a pyrimidine precursor followed by the introduction of a methoxymethyl group. One common method involves the reaction of 5-chlorouracil with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 6th position. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chlorouracil: A precursor in the synthesis of 5-Chloro-6-(methoxymethyl)-2,4(1H,3H)-pyrimidinedione.
6-Methoxymethyluracil: A compound with a similar methoxymethyl group but lacking the chlorine atom.
2,4-Dichloropyrimidine: A pyrimidine derivative with two chlorine atoms at the 2nd and 4th positions.
Uniqueness
This compound is unique due to the combination of the chlorine atom and methoxymethyl group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H7ClN2O3 |
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Molecular Weight |
190.58 g/mol |
IUPAC Name |
5-chloro-6-(methoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O3/c1-12-2-3-4(7)5(10)9-6(11)8-3/h2H2,1H3,(H2,8,9,10,11) |
InChI Key |
FHXKTOOHOIVRDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=O)NC(=O)N1)Cl |
Origin of Product |
United States |
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